molecular formula C27H35N5O3 B12101772 Valsartan Acid Isopropyl Ester

Valsartan Acid Isopropyl Ester

Cat. No.: B12101772
M. Wt: 477.6 g/mol
InChI Key: XIZXKMBYUPSRFW-UHFFFAOYSA-N
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Description

    Valsartan Acid Isopropyl Ester: (CAS: 1245820-09-0) is a chemical compound with the molecular formula C₂₇H₃₅N₅O₃.

  • This compound is derived from valsartan , which is an angiotensin II receptor antagonist used to treat hypertension and heart failure. This compound is a derivative of valsartan, modified by the addition of an isopropyl ester group.
  • Preparation Methods

    • The synthetic route for Valsartan Acid Isopropyl Ester involves the esterification of valsartan with isopropyl alcohol. The specific reaction conditions and industrial production methods are proprietary, but this transformation typically occurs under controlled temperature and pressure conditions.
  • Chemical Reactions Analysis

    • Valsartan Acid Isopropyl Ester can undergo various chemical reactions, including hydrolysis, oxidation, and substitution.
    • Common reagents include acids or bases for hydrolysis, oxidizing agents for oxidation, and nucleophiles for substitution.
    • Major products formed depend on the specific reaction conditions and the functional groups involved.
  • Scientific Research Applications

    • In scientific research, Valsartan Acid Isopropyl Ester serves as a valuable intermediate for studying the pharmacological properties of valsartan derivatives.
    • Researchers explore its potential applications in drug development, biochemistry, and medicinal chemistry.
  • Mechanism of Action

    • Valsartan Acid Isopropyl Ester’s mechanism of action is closely related to that of valsartan.
    • It acts as an angiotensin II receptor antagonist, blocking the binding of angiotensin II to its receptors. This leads to vasodilation, reduced blood pressure, and decreased workload on the heart.
  • Comparison with Similar Compounds

    • Valsartan Acid Isopropyl Ester is unique due to its isopropyl ester modification, distinguishing it from other valsartan derivatives.
    • Similar compounds include other angiotensin II receptor antagonists like losartan, irbesartan, and candesartan.

    Remember that this compound plays a crucial role in pharmaceutical research and development, contributing to our understanding of cardiovascular health and drug design

    Biological Activity

    Valsartan Acid Isopropyl Ester, a derivative of valsartan, is primarily recognized for its role as an angiotensin II receptor blocker (ARB). This compound is utilized in the management of hypertension and heart failure, leveraging its ability to inhibit the effects of angiotensin II, a potent vasoconstrictor. The biological activity of this compound extends beyond its antihypertensive effects, encompassing various pleiotropic properties that contribute to cardiovascular health.

    This compound functions by selectively blocking the angiotensin II type 1 (AT1) receptor. This blockade results in:

    • Vasodilation : Decreased vascular resistance and blood pressure.
    • Reduced Aldosterone Secretion : Lowering sodium retention and fluid overload.
    • Inhibition of Sympathetic Nervous System Activation : Leading to decreased heart rate and myocardial oxygen demand.

    The pharmacological blockade of the renin-angiotensin-aldosterone system (RAAS) plays a crucial role in preventing cardiovascular diseases, heart failure, and renal dysfunction .

    Pharmacokinetics

    The pharmacokinetic profile of this compound indicates minimal liver metabolism, with approximately 20% of a single dose being recovered as metabolites. The primary metabolite is valeryl 4-hydroxy valsartan, which accounts for about 9% of the dose. Furthermore, Valsartan is highly bound to serum proteins (95%), predominantly serum albumin .

    Antihypertensive Effects

    Numerous studies have documented the effectiveness of valsartan in lowering blood pressure across diverse patient populations. A review involving over 19,000 patients demonstrated significant reductions in systolic and diastolic blood pressure within 90 days of treatment with valsartan-based regimens .

    Table 1: Summary of Key Studies on Valsartan's Antihypertensive Effects

    Study NamePopulation SizeDurationKey Findings
    BSCORE10,00090 daysSignificant BP reduction; improved control rates
    EXCELLENT9,53390 daysLowered total cardiovascular risk
    T3 Translational Study19,53390 daysDocumented effects on BP and cardiovascular risk

    Cardioprotective Effects

    In addition to its antihypertensive properties, this compound has been shown to provide cardioprotective benefits. Research indicates that valsartan reduces cardiovascular morbidity and mortality following myocardial infarction and in patients with chronic heart failure .

    Table 2: Cardioprotective Outcomes Associated with Valsartan Treatment

    ConditionOutcome
    Myocardial InfarctionReduced morbidity
    Heart FailureImproved cardiac function
    Coronary Artery DiseaseDecreased incidence of strokes

    Antiglycation Properties

    Recent studies have also explored the antiglycation properties of valsartan. In vitro experiments demonstrated that valsartan significantly reduced levels of protein glycation products and enhanced antioxidant activity compared to control samples. This suggests potential benefits in preventing oxidative stress-related cardiovascular diseases .

    Properties

    Molecular Formula

    C27H35N5O3

    Molecular Weight

    477.6 g/mol

    IUPAC Name

    propan-2-yl 3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoate

    InChI

    InChI=1S/C27H35N5O3/c1-6-7-12-24(33)32(25(18(2)3)27(34)35-19(4)5)17-20-13-15-21(16-14-20)22-10-8-9-11-23(22)26-28-30-31-29-26/h8-11,13-16,18-19,25H,6-7,12,17H2,1-5H3,(H,28,29,30,31)

    InChI Key

    XIZXKMBYUPSRFW-UHFFFAOYSA-N

    Canonical SMILES

    CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)OC(C)C

    Origin of Product

    United States

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